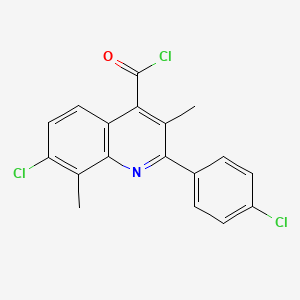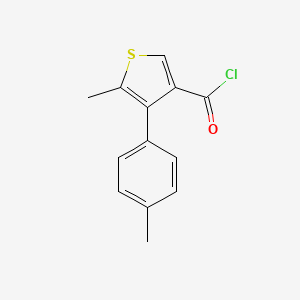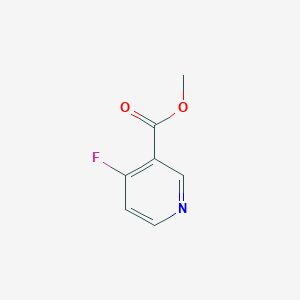
Methyl 4-fluoropyridine-3-carboxylate
概要
説明
“Methyl 4-fluoropyridine-3-carboxylate” is a fluorinated organic compound. Fluorinated organic compounds play an important role and are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties .
Synthesis Analysis
The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .科学的研究の応用
Synthesis and Chemical Properties
Methyl 4-fluoropyridine-3-carboxylate has been synthesized and studied for its chemical properties. Shi Qunfeng et al. (2012) described the synthesis process involving oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, achieving an overall yield of about 18% (Shi Qunfeng et al., 2012). Additionally, Emerson et al. (2003) developed a practical and efficient method for preparing lithium 3-fluoropyridine-2-carboxylate, a closely related compound, highlighting its regioselective lithiation depending on reaction conditions (Emerson et al., 2003).
Application in Material Science
The use of halogen and carboxylic substituted pyridines, including this compound, extends into the field of material science. For example, Duck-Hyun Kim et al. (2015) evaluated the optical and physical characteristics of soft contact lenses polymerized with 3-fluoropyridine-4-carboxylic acid, demonstrating its utility in high wettability and UV-block hydrogel contact lens material (Duck-Hyun Kim & A. Sung, 2015).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been explored for their potential. Bouzard et al. (1992) synthesized a series of compounds for testing as antibacterial agents, demonstrating the versatility of this compound in drug development (Bouzard et al., 1992).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Methyl 4-fluoropyridine-3-carboxylate is a fluorinated pyridine compound . Fluorinated compounds, including fluoropyridines, are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favorable chemical and biological properties . .
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to have a significant impact on various biological applications .
Pharmacokinetics
This minimal conformational effect allows the fluorinated molecule to fit in the active site of the receptor, making the fluorine atom a suitable isosteric substitution of hydrogen . The incorporation of fluorine into organic molecules may change the solubility properties and enhance the lipophilicity, thus increasing the rate of cell penetration and transport of a drug to an active site .
Result of Action
The higher electronegativity of fluorine may alter the physical and chemical properties of a molecule, and the higher polarizability due to the new c-f bond may give new possibilities for binding to the receptor .
Action Environment
It is known that the c-f bond is stronger than the original c-h bond, making fluorinated compounds more resistant to metabolic degradation .
生化学分析
Biochemical Properties
Methyl 4-fluoropyridine-3-carboxylate plays a role in various biochemical reactions, particularly those involving nucleophilic aromatic substitution. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with enzymes, proteins, and other biomolecules. For instance, the compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the formation of reactive intermediates that may further react with cellular components .
Cellular Effects
This compound can affect various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to penetrate cell membranes due to its enhanced lipophilicity allows it to interact with intracellular targets. This interaction can lead to changes in the expression of genes involved in metabolic pathways and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The fluorine atom’s presence can enhance the compound’s binding affinity to certain receptors or enzymes, leading to enzyme inhibition or activation. For example, the compound may inhibit specific enzymes involved in DNA replication or repair, thereby affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to the formation of degradation products that could have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or stress resistance. At high doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. These threshold effects are essential for determining the compound’s safe and effective dosage range .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound’s metabolism can lead to the formation of reactive intermediates that may interact with other cellular components, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s enhanced lipophilicity allows it to cross cell membranes more efficiently, leading to its accumulation in specific cellular compartments. This distribution pattern can affect the compound’s localization and biological activity .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular function. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
methyl 4-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNORHZUETHALBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214375-37-7 | |
| Record name | methyl 4-fluoropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



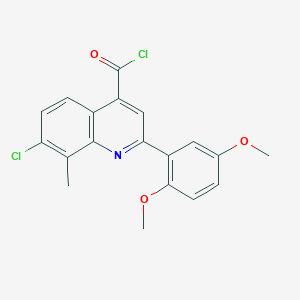


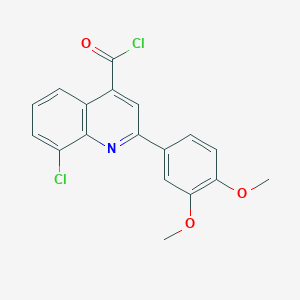
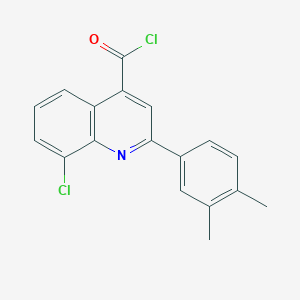
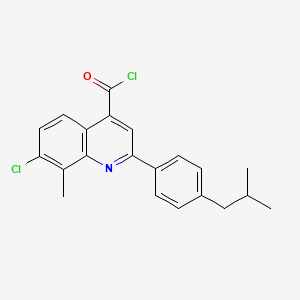
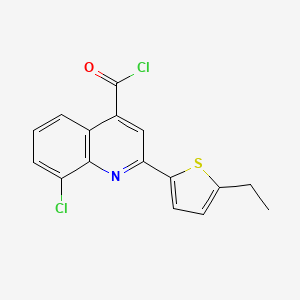

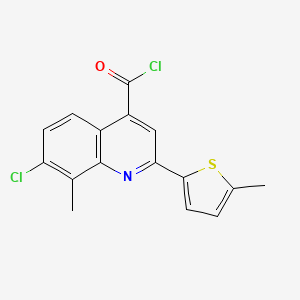

![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420718.png)
